![molecular formula C15H25NO7 B2654331 2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid CAS No. 2138182-03-1](/img/structure/B2654331.png)
2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid
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Overview
Description
“2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid” is a compound with the molecular weight of 231.25 . It is also known as Morpholine-2-carboxylic acid, N-BOC protected . The compound is stored at ambient temperature and has a solid-powder physical form .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A solution of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid in dry DMF was stirred at room temperature for 36 hours, then poured into 1M HCl and extracted with EtOAc .
Molecular Structure Analysis
The molecular structure of this compound involves a tert-butyloxycarbonyl (Boc) group, which is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate .
Chemical Reactions Analysis
The Boc group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The removal process involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Physical And Chemical Properties Analysis
The compound has a density of 1.23 g/cm3 . It has a boiling point of 369.473 °C at 760 mmHg and a flashing point of 177.251 °C . The 1H NMR spectrum prediction for this compound in DMSO-d6 is as follows: delta 1.40 (9H, s), 2.70 (1H, dd, J = 41.6, 15.3 Hz), 3.03-3.09 (1H, m), 3.43-3.54 (2H, m), 3.78 (1H, m), 3.85 (1H, dt, J = 11.6, 3.7 Hz), 4.04 (1H, dd, J = 8.6, 3.7 Hz), 12.73 (1H, brs) .
Scientific Research Applications
Synthesis and properties of ortho-linked polyamides
The research by Hsiao et al. (2000) introduces a methodology for synthesizing two series of polyamides with flexible main-chain ether linkages and ortho-phenylene units from dicarboxylic acid derived through reactions involving 4-tert-butylcatechol. These polyamides are highlighted for their noncrystalline nature, solubility in polar solvents, and the ability to form transparent, flexible films. They exhibit significant thermal stability, with glass transition temperatures mostly above 200°C and weight loss temperatures exceeding 480°C, indicating potential for high-performance material applications (Hsiao, Yang, & Chen, 2000).
Aromatic polyamides based on tert-butylhydroquinone
Yang et al. (1999) explored the synthesis of aromatic polyamides through direct polycondensation from a bis(ether-carboxylic acid) or a dietheramine derived from tert-butylhydroquinone. These materials exhibit excellent organosolubility, thermal stability, and mechanical properties, making them suitable for applications requiring durable and stable polymers (Yang, Hsiao, & Yang, 1999).
Poly(ether imide)s with pendant tert-butyl groups
Another study by Yang, Hsiao, and Yang (2000) on poly(ether imide)s derived from tert-butylhydroquinone bis(ether anhydride) showcases polymers that are colorless, organosoluble, and exhibit high glass transition temperatures. These characteristics underscore their potential use in high-performance applications where optical clarity, chemical resistance, and thermal stability are required (Yang, Hsiao, & Yang, 2000).
Enhanced redox stability in aromatic polyamides
Wang and Hsiao (2011) developed aromatic polyamides incorporating N,N-bis(4-carboxyphenyl)-N′,N′-bis(4-tert-butylphenyl)-1,4-phenylenediamine, exhibiting enhanced redox stability and electrochromic properties. These materials display reversible redox behavior with significant color changes, suggesting applications in electrochromic devices and sensors (Wang & Hsiao, 2011).
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the sources retrieved, the use of Boc-protected amines in organic synthesis is a well-established field with ongoing research . The compound could potentially be used in the development of new synthetic routes and methodologies .
properties
IUPAC Name |
2,4-bis[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO7/c1-13(2,3)22-11(19)15(10(17)18)9-16(7-8-21-15)12(20)23-14(4,5)6/h7-9H2,1-6H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRMLPTWDPYQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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